2-(Piperidin-4-yloxy)nicotinic acid hydrochloride
Description
Properties
Molecular Formula |
C11H15ClN2O3 |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-piperidin-4-yloxypyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-11(15)9-2-1-5-13-10(9)16-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2,(H,14,15);1H |
InChI Key |
NEOIBPJQMAMIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Approach 1: Direct Etherification
Approach 2: Catalytic Coupling
-
Catalyst : Palladium(II) acetate with ligands (e.g., BINAP).
-
Solvent : Toluene at 110°C.
-
Yield : 65–78%.
Hydrochloride Salt Formation
The final step involves protonating the free base with hydrochloric acid:
-
Dissolve 2-(Piperidin-4-yloxy)nicotinic acid in anhydrous ethanol .
-
Add concentrated HCl (37%) dropwise at 0°C.
-
Precipitate the hydrochloride salt by cooling to −20°C.
-
Filter and wash with cold ether.
Industrial-Scale Optimization
Scaling the synthesis requires adjustments to ensure reproducibility:
Analytical Characterization
Critical quality control metrics include:
-
¹H NMR (D₂O): δ 8.70 (s, 1H, pyridine), 4.20 (m, 1H, piperidine-O), 3.10–2.90 (m, 4H, piperidine).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Mitsunobu Reaction | High regioselectivity | Costly reagents (DEAD, TPP) |
| Nucleophilic Sub. | Low-cost reagents | Moderate yields (60–75%) |
| Catalytic Coupling | Scalable to industrial production | Requires Pd catalysts |
Chemical Reactions Analysis
2-(Piperidin-4-yloxy)nicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Nicotinic Acetylcholine Receptor Modulation
One of the primary applications of 2-(Piperidin-4-yloxy)nicotinic acid hydrochloride is its role as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds interacting with nAChRs can have significant implications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound has shown promise in enhancing the affinity for specific nAChR subtypes, particularly the α4β2 subtype, which is associated with cognitive functions .
2. Cardiovascular Health
Nicotinic acid derivatives, including this compound, have been studied for their effects on lipid profiles and cardiovascular health. Nicotinic acid is known to lower LDL cholesterol and raise HDL cholesterol levels, which are critical factors in preventing coronary artery disease. The compound's ability to influence lipid metabolism could provide a therapeutic avenue for managing dyslipidemia and reducing cardiovascular risks .
3. Antiviral Properties
There is emerging evidence that certain derivatives of nicotinic acid may exhibit antiviral properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit HIV reverse transcriptase, suggesting potential applications in antiviral therapies . This aspect highlights the compound's versatility in addressing infectious diseases alongside metabolic disorders.
Case Study 1: Cognitive Enhancement
A study explored the effects of this compound on cognitive performance in animal models. Results indicated significant improvements in memory retention and learning capabilities, attributed to enhanced cholinergic activity mediated by nAChR modulation.
Case Study 2: Lipid Profile Improvement
In a clinical trial involving patients with dyslipidemia, administration of nicotinic acid derivatives led to a marked reduction in LDL cholesterol levels and an increase in HDL cholesterol levels. This trial underscored the therapeutic potential of the compound in managing lipid-related disorders.
Case Study 3: Antiviral Activity
Research investigating the antiviral properties of nicotinic acid derivatives found that certain compounds demonstrated significant inhibition of HIV replication in vitro. This finding suggests a potential role for this compound in developing new antiviral therapies.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxy)nicotinic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring allows the compound to interact with various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoic Acid Derivatives
(a) 2-(Piperidin-4-yloxy)benzoic Acid Hydrochloride (CAS: 1332531-16-4)
- Molecular Formula: C₁₂H₁₆ClNO₃
- Molecular Weight : 257.72 g/mol
- Structural Differences : The pyridine ring in nicotinic acid is replaced with a benzene ring, and the carboxylic acid group is retained at the 2-position.
- Properties : Similar solubility in polar solvents (water, alcohols) due to the hydrophilic carboxylic acid group. The absence of a nitrogen atom in the aromatic ring may reduce binding affinity to nicotinic receptors compared to the parent compound .
(b) 3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride (CAS: 1243249-96-8)
- Molecular Formula: C₁₂H₁₆ClNO₃
- Molecular Weight : 257.72 g/mol
- Structural Differences : The substituent is at the 3-position of the benzene ring instead of the 2-position.
- Properties : Positional isomerism may alter steric interactions in biological systems. Reported to exhibit moderate solubility in organic solvents .
Pyridine-Based Analogs
(a) 3-(Piperidin-4-yloxy)pyridine Dihydrochloride
- The dihydrochloride salt form improves aqueous solubility .
(b) 2-(Piperidin-4-yloxy)pyridine Dihydrochloride
Ester and Fluorinated Derivatives
(a) Ethyl 2-(Piperidin-4-yl)acetate
- Molecular Formula: C₉H₁₇NO₂
- Properties : An ester derivative with a piperidine moiety. Exhibits higher lipophilicity (LogP: 1.2) compared to nicotinic acid derivatives, favoring membrane permeability. Bioavailability scores (~0.55) suggest moderate absorption .
(b) 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride (CAS: 1186663-32-0)
- Molecular Formula: C₆H₁₁ClFNO₂
- Structural Differences : A fluorine atom replaces the ether-linked pyridine/benzene ring, and the carboxylic acid is directly attached to the piperidine.
- Properties : The electron-withdrawing fluorine atom increases acidity (pKa ~2.8), enhancing solubility in basic media .
Comparative Data Table
Research and Application Insights
- Bioactivity : The carboxylic acid group in 2-(Piperidin-4-yloxy)nicotinic acid hydrochloride enhances interactions with charged residues in enzymatic active sites, making it a candidate for kinase inhibition studies.
- Safety Data: Limited toxicity information is available, but analogs like 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS: 1179369-48-2) recommend handling with gloves and eye protection due to irritancy risks .
- Discontinuation Note: Commercial unavailability of the parent compound may necessitate in-house synthesis for ongoing research .
Biological Activity
2-(Piperidin-4-yloxy)nicotinic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
The compound acts primarily as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is significant because α7 nAChRs are involved in various physiological processes, including neurotransmission and inflammation regulation. The piperidine moiety enhances the binding affinity to these receptors, which may lead to therapeutic effects in neurodegenerative diseases and inflammatory conditions .
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity against several biological targets:
- Neuroprotective Effects : Studies indicate that the compound can protect neuronal cells from apoptosis induced by oxidative stress, potentially through the activation of survival pathways mediated by nAChRs .
- Anti-inflammatory Properties : The compound has shown efficacy in reducing pro-inflammatory cytokines in various cell lines, suggesting its potential use in treating inflammatory diseases .
In Vivo Studies
Animal model studies have provided insights into the pharmacological effects of this compound:
- Cognitive Enhancement : In murine models, administration of this compound improved cognitive functions, as measured by performance in memory tasks. This effect is attributed to enhanced cholinergic signaling through nAChRs .
- Anti-allergic Activity : The compound demonstrated a significant reduction in allergic responses in animal models, supporting its role as a therapeutic agent for allergic conditions .
Case Studies
- Cognitive Impairment : A study involving aged mice showed that treatment with this compound led to improvements in memory retention and learning capabilities, correlating with increased levels of brain-derived neurotrophic factor (BDNF) and reduced oxidative stress markers .
- Inflammation Models : In a model of allergic lung inflammation, the compound significantly inhibited cellular infiltration and cytokine release, indicating its potential as an anti-inflammatory agent .
Comparative Analysis
The table below summarizes the biological activities of this compound compared to similar compounds:
| Compound | nAChR Modulation | Neuroprotection | Anti-inflammatory | Cognitive Enhancement |
|---|---|---|---|---|
| 2-(Piperidin-4-yloxy)nicotinic acid HCl | Yes | Yes | Yes | Yes |
| Nicotine | Yes | Moderate | No | Yes |
| α7-nAChR Selective Agonists | Strong | High | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
